5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
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Overview
Description
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with chloro and dichlorobenzyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid: Lacks the dichlorobenzyl group, resulting in different reactivity and applications.
3,4-Dichlorobenzyl Alcohol: Contains the dichlorobenzyl group but lacks the pyridine ring, leading to distinct chemical properties.
2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid: A simpler analog without the chloro or dichlorobenzyl substitutions.
Uniqueness
The unique combination of the chloro and dichlorobenzyl groups in 5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid imparts specific chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-8-4-9(13(19)20)12(18)17(6-8)5-7-1-2-10(15)11(16)3-7/h1-4,6H,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSKFSNMJSLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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